4-Isocyano-1-methoxy-2-nitrobenzene
Description
4-Isocyano-1-methoxy-2-nitrobenzene is an aromatic compound featuring a nitro group (-NO₂), a methoxy group (-OCH₃), and an isocyano (-NC) substituent on a benzene ring. The isocyano group is highly reactive, enabling applications in coordination chemistry and as a precursor in organic synthesis. Its electron-withdrawing nitro group and electron-donating methoxy group create unique electronic effects, influencing reactivity and stability. Limited direct data are available for this compound, but comparisons with structurally similar molecules provide insights into its properties .
Properties
IUPAC Name |
4-isocyano-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOHWRSPYYKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyano-1-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyaniline followed by diazotization and subsequent reaction with potassium cyanate. The reaction conditions include the use of concentrated nitric acid and sulfuric acid for nitration, and sodium nitrite and hydrochloric acid for diazotization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyano-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of ethers, esters, or thioethers.
Scientific Research Applications
4-Isocyano-1-methoxy-2-nitrobenzene is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Isocyano-1-methoxy-2-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various products. The nitro group can undergo reduction to form amines, which can further participate in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Halogen-Substituted Analogues
- 1-Iodo-4-methoxy-2-nitrobenzene (CAS 1009-36-5): Replacing the isocyano group with iodine reduces reactivity in nucleophilic substitution but increases molecular weight (MW: 291.03 g/mol vs. ~196.15 g/mol for 4-isocyano derivative). The iodo group’s leaving-group ability contrasts with the isocyano group’s role in metal coordination .
- Chlorine’s electronegativity may stabilize the ring similarly to the nitro group .
Fluoro-Substituted Analogues
- 4-Fluoro-1-methoxy-2-nitrobenzene (CAS 446-36-6): Fluorine’s high electronegativity increases ring electron deficiency compared to isocyano, affecting electrophilic substitution patterns. Similarity scores (0.89) suggest structural parallels, but fluorine’s smaller size may reduce steric hindrance .
Dichloro-Substituted Derivatives
- 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8): Dual chloro substituents increase molecular weight (MW: 222.03 g/mol) and toxicity risks. The meta-chloro groups may sterically hinder reactions compared to the para-isocyano group in the target compound .
Functional Group Comparisons
- 4-Benzyloxyphenol (Monobenzone, CAS 103-16-2): While lacking nitro and isocyano groups, the benzyloxy group (-OCH₂C₆H₅) highlights how electron-donating substituents contrast with nitro’s electron-withdrawing effects.
- Azo Dyes (e.g., 4-Nitro-4'-hydroxy-azobenzene): Nitro groups in azo dyes enhance stability and color intensity. However, isocyano groups in 4-isocyano-1-methoxy-2-nitrobenzene may confer greater reactivity in metal-ligand interactions .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 4-Isocyano-1-methoxy-2-nitrobenzene?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR , and mass spectrometry to confirm structural integrity. For example, the nitro group (NO₂) exhibits strong IR absorption near 1520–1350 cm⁻¹, while the isocyano group (NC) shows a characteristic stretch at ~2100–2150 cm⁻¹. Cross-validate with computational methods (e.g., DFT calculations) to assign peaks accurately .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use closed systems or local exhaust ventilation to minimize inhalation. Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Avoid open flames due to potential reactivity of nitro groups .
- Storage : Keep in a cool, dry, ventilated area away from reducing agents. Use amber glass containers to prevent photodegradation. Monitor for decomposition by periodic TLC or HPLC analysis .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : Nitration of 1-methoxy-2-nitrobenzene using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Introduce the isocyano group via Ugi reaction or Curtius rearrangement , ensuring anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions. Purify intermediates via column chromatography (SiO₂, hexane/EtOAc) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictory reactivity data for this compound in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic effects. Compare with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies. For example, meta-directing effects of the nitro group may compete with ortho/para-directing methoxy groups, altering regioselectivity .
Q. What strategies mitigate interference from byproducts during catalytic coupling reactions involving this compound?
- Methodological Answer :
- Optimization : Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) to enhance selectivity. Use high-throughput experimentation to identify ideal solvent systems (e.g., DMF or THF).
- Analysis : Employ GC-MS or HPLC-MS to track byproduct formation. Apply DoE (Design of Experiments) to statistically isolate critical reaction parameters (temperature, stoichiometry) .
Q. How do steric and electronic effects influence the stability of this compound in acidic media?
- Methodological Answer :
- Experimental : Conduct pH-dependent stability studies (1–14) using UV-Vis spectroscopy to monitor degradation. Correlate with Hammett substituent constants (σ) for nitro and methoxy groups.
- Computational : Calculate partial charges (Mulliken/NBO) and frontier molecular orbitals (HOMO/LUMO) to predict protonation sites and degradation pathways .
Methodological Notes
- Data Validation : Cross-reference experimental results with crystallographic data (e.g., CCDC entries) for bond angles/distances, as seen in related nitrobenzene derivatives .
- Contradictory Results : Apply triangulation by combining spectroscopic, computational, and kinetic data to resolve ambiguities .
- Safety Protocols : Follow OSHA/NIOSH guidelines for respiratory protection (e.g., NIOSH-approved respirators) when handling powdered forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
